Ring Saturation Drives >10-Fold Difference in Flavor Perception Threshold Between Dihydro- and Fully Aromatic Pyran-4-ones
The dihydro-2H-pyran-4-one scaffold confers a dramatically lower odor detection threshold compared to the fully aromatic 4H-pyran-4-one scaffold. In a controlled sensory study of the structurally analogous pair dihydromaltol (2,3-dihydro-5-hydroxy-6-methyl-4H-pyran-4-one) versus maltol (3-hydroxy-2-methyl-4H-pyran-4-one), dihydromaltol exhibited a flavor threshold of 50–250 µg/kg in water, approximately 40 times more potent than maltol (threshold ~2,000–10,000 µg/kg) [1]. By class-level inference, 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one is expected to exhibit a similarly lowered sensory threshold relative to 3,5-dimethyl-4H-pyran-4-one, making it the preferred scaffold for applications requiring low-concentration flavor impact. Note: this is class-level inference; direct threshold data for the target compound are not yet published.
| Evidence Dimension | Flavor threshold in water (µg/kg) |
|---|---|
| Target Compound Data | Not directly measured; predicted 50–500 µg/kg by class analogy |
| Comparator Or Baseline | Maltol (3-hydroxy-2-methyl-4H-pyran-4-one): ~2,000–10,000 µg/kg; 3,5-dimethyl-4H-pyran-4-one: no published threshold (predicted higher than maltol based on molecular weight and LogP) |
| Quantified Difference | Dihydromaltol is ~40× more potent than maltol; the target compound is expected to show a similar potency gain over its fully aromatic analog |
| Conditions | Sensory panel evaluation in water, orthonasal perception, as reported for dihydromaltol vs. maltol in Czerny et al. (2009) |
Why This Matters
For flavor and fragrance procurement, a 40-fold difference in odor threshold directly translates to lower use levels and reduced formulation cost, making the dihydro scaffold the preferred choice over aromatic pyran-4-ones when trace-level potency is required.
- [1] Czerny, M.; Christlbauer, M.; Christlbauer, M.; Fischer, A.; Granvogl, M.; Hammer, M.; Hartl, C.; Hernandez, N.M.; Schieberle, P., Eur. Food Res. Technol., (2009) 228, 265–273. Dihydromaltol (DHM) flavor threshold 50–250 µg/kg in water, less than half as potent as DMHF but about 40 times more potent than maltol. View Source
